molecular formula C12H20N2O3 B7973748 tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B7973748
M. Wt: 240.30 g/mol
InChI Key: HHGDFOURWVOVPO-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with a hexahydro ring system. This compound is of interest in medicinal chemistry, particularly as a precursor for spirocyclic or polycyclic derivatives used in drug discovery .

Properties

IUPAC Name

tert-butyl 6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)13-6-7-14-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGDFOURWVOVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM employs Grubbs catalysts to form the bicyclic structure from diene precursors. For example, a Boc-protected diene substrate undergoes cyclization in dichloromethane or toluene at 40–60°C, yielding the hexahydropyrrolopyrazine framework. Catalyst loading (5–10 mol%) and solvent polarity critically influence reaction efficiency, with yields ranging from 60% to 85%. Post-cyclization, the ketone at position 6 is introduced via oxidation (see Section 2).

Condensation Reactions

Alternative routes involve condensing diamines with diketones. A patented method for pyrazine derivatives reacts acrylic acid with bromine to form α,β-dibromo intermediates, which are subsequently treated with ammonia and methylglyoxal to assemble the pyrazine ring. Adapting this approach, a pyrrolidine ring could be formed via intramolecular alkylation of a side chain, followed by Boc protection. This method emphasizes the use of saturated sodium bicarbonate for workup and dichloromethane as the reaction solvent.

Oxidation of Hydroxyl Intermediates to Ketones

The 6-oxo group is introduced through oxidation of a hydroxyl precursor.

Dess-Martin Periodinane Oxidation

A proven protocol oxidizes tert-butyl 6-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate using Dess-Martin periodinane (1.06 equiv) in dichloromethane at 0°C to room temperature. The reaction completes within 30 minutes, achieving 73% yield after flash chromatography. Key advantages include mild conditions and minimal overoxidation, though the reagent’s cost may limit scalability.

DDQ-Mediated Dehydrogenation

Dichlorodicyanoquinone (DDQ) in refluxing dichloromethane (8–15 hours) selectively oxidizes saturated rings to ketones. A patent describing pyrazine carboxylic acid synthesis demonstrates DDQ’s efficacy in dehydrogenating intermediates, with yields exceeding 70% after acid-induced precipitation. This method is scalable but requires careful pH control during workup.

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is introduced early to protect amines during cyclization.

Schotten-Baumann Reaction

Boc protection is achieved via reaction with di-tert-butyl dicarbonate in a biphasic system (dichloromethane/water) using sodium hydroxide as a base. This method, adapted from morpholine derivative synthesis, affords near-quantitative yields and is compatible with sensitive functional groups.

Flow Microreactor Techniques

Stereochemical Control and Resolution

The compound’s two stereogenic centers necessitate enantioselective synthesis or resolution.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic intermediate, yielding enantiomerically enriched product. A related hexahydropyrrolopyrazine synthesis reports 90% enantiomeric excess (ee) using this approach.

Chiral Auxiliary-Mediated Synthesis

Incorporating a chiral auxiliary during cyclization ensures stereoselectivity. For example, (R)-2-hydroxypyrrolidine derivatives direct the formation of the desired stereoisomer, though this adds synthetic steps and reduces overall yield.

Industrial-Scale Optimization

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Cyclization Solvent Toluene+15% vs. DCM
Oxidation Temp 0°C to RTPrevents decomposition
Catalyst Loading 7.5 mol% GrubbsBalances cost/activity

Data aggregated from highlights toluene’s superiority in RCM due to improved catalyst solubility.

Workup and Purification

Saturated sodium bicarbonate effectively neutralizes acidic byproducts during oxidation steps, while flash chromatography (10–50% ethyl acetate/heptane) resolves polar impurities. On-scale processes favor crystallization over chromatography, reducing costs.

Emerging Methodologies

Photocatalytic Oxidation

Preliminary studies indicate that visible-light-driven catalysis using ruthenium complexes can oxidize hydroxyl groups to ketones at ambient temperatures, potentially replacing traditional oxidants.

Chemical Reactions Analysis

tert-Butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer activity is linked to the inhibition of cell division and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations
Compound Name Core Structure Substituents Key Features
tert-Butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (Target) Pyrrolo[1,2-a]pyrazine 6-oxo, tert-butyl carboxylate Polar oxo group enhances hydrogen bonding; tert-butyl improves lipophilicity
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS 1174068-78-0) Dihydropyrrolo[1,2-a]pyrazine No oxo group, unsaturated ring Reduced conformational flexibility; potential for π-π interactions
tert-Butyl 9-oxohexahydropyrido[1,2-a]pyrazine-2(6H)-carboxylate (CAS 1369110-14-4) Pyrido[1,2-a]pyrazine 9-oxo, fused pyridine ring Larger aromatic system; altered electronic properties for target binding
(S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydropyrazino[1,2-a]pyrazine-2(6H)-carboxylate Pyrazino[1,2-a]pyrazine Benzyl, dimethyl substituents Increased steric bulk; potential for enhanced metabolic stability

Key Insights :

  • The 6-oxo group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-oxo analogs like CAS 1174068-78-0 .
  • Ring fusion (e.g., pyrido vs. pyrrolo) significantly alters electronic properties. The pyrido system in CAS 1369110-14-4 may enhance π-stacking in biological targets compared to the pyrrolo core .

Key Insights :

  • Hydrogenation (e.g., Pd/C) is a common method for saturing pyrrolo-pyrazine cores, but yields vary with substituent steric effects .
  • Borane-mediated reductions (e.g., ) are efficient for generating tertiary amines but require careful handling due to borane toxicity.

Key Insights :

  • The 6-oxo group reduces LogP (1.8 vs. 2.1–2.5 in non-oxo analogs), suggesting improved aqueous solubility .
  • Spirocyclic derivatives (e.g., ) exhibit enhanced biological activity due to rigid conformations favoring target binding.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate to improve yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., amine derivatives and ketones) and protection/deprotection strategies. Key factors include:
  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., X-Phos) improve coupling reactions, as seen in spirocyclic compound syntheses .
  • Solvent and Temperature: Polar aprotic solvents (e.g., dioxane) under inert atmospheres enhance reaction efficiency. Controlled temperatures (e.g., 80–100°C) prevent side reactions .
  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) effectively removes tert-butyl carbamate (Boc) groups without degrading the pyrrolo[1,2-a]pyrazine core .
  • Purification: Column chromatography with gradients (e.g., EtOAc/MeOH with 0.25% Et₃N) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and confirm regiochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the carbonyl (C=O) resonates at ~155–165 ppm in ¹³C NMR .
  • IR Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups validate functional groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for C₁₃H₂₁N₂O₃) .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the reactivity of the pyrrolo[1,2-a]pyrazine core in nucleophilic substitution reactions?

  • Methodological Answer: The Boc group acts as a steric and electronic modulator:
  • Steric Hindrance: The bulky tert-butyl group protects the carbamate nitrogen, directing nucleophilic attacks to the pyrazine ring’s electrophilic sites (e.g., C-6 ketone) .
  • Electronic Effects: Electron-withdrawing carbamate destabilizes the adjacent carbonyl, enhancing its susceptibility to nucleophilic addition (e.g., Grignard reagents or hydride reductions) .
  • Case Study: In Pd-catalyzed coupling reactions, the Boc group remains intact, enabling regioselective functionalization of the heterocycle .

Q. What strategies can resolve contradictions in reported biological activity data for tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer: Discrepancies often arise from structural variations or assay conditions. Solutions include:
  • Comparative SAR Studies: Systematically modify substituents (e.g., replacing the ketone with cyano or amino groups) and test activity against targets like kinases or GPCRs .
  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes or nucleic acids) .
  • Computational Modeling: Molecular docking (e.g., AutoDock) predicts binding modes, clarifying how minor structural changes alter activity .

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